4-(Difluoromethoxy)quinolin-6-ol
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Overview
Description
4-(Difluoromethoxy)quinolin-6-ol is a chemical compound with the molecular formula C10H7F2NO2 and a molecular weight of 211.16 g/mol . It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a difluoromethoxy group at the 4-position and a hydroxyl group at the 6-position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a suitable quinoline derivative is reacted with a difluoromethoxy reagent under basic conditions . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and bases such as potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of 4-(Difluoromethoxy)quinolin-6-ol may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely . The choice of reagents and solvents is also influenced by cost, availability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethoxy)quinolin-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include quinone derivatives, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
4-(Difluoromethoxy)quinolin-6-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)quinolin-6-ol involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity . The compound may also interfere with DNA replication and transcription processes, leading to cell death in microbial and cancer cells . The pathways involved include inhibition of DNA gyrase and topoisomerase IV, which are essential for DNA supercoiling and replication .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(Difluoromethoxy)quinolin-6-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other fluoroquinolones, it has a difluoromethoxy group at the 4-position and a hydroxyl group at the 6-position, which may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties .
Properties
Molecular Formula |
C10H7F2NO2 |
---|---|
Molecular Weight |
211.16 g/mol |
IUPAC Name |
4-(difluoromethoxy)quinolin-6-ol |
InChI |
InChI=1S/C10H7F2NO2/c11-10(12)15-9-3-4-13-8-2-1-6(14)5-7(8)9/h1-5,10,14H |
InChI Key |
SYPLLXOGKWYYKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1O)OC(F)F |
Origin of Product |
United States |
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